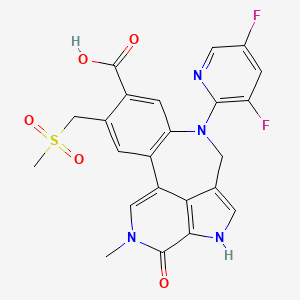

PROTAC BRD4 ligand-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N4O5S/c1-28-9-16-15-3-11(10-35(2,33)34)14(23(31)32)5-18(15)29(21-17(25)4-13(24)7-27-21)8-12-6-26-20(19(12)16)22(28)30/h3-7,9,26H,8,10H2,1-2H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYGSSMAXOMCQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C3=C(C=C(C(=C3)CS(=O)(=O)C)C(=O)O)N(CC4=CNC(=C42)C1=O)C5=C(C=C(C=N5)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PROTAC BRD4 Ligand-1: A Technical Guide to a Potent BET Inhibitor for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of PROTAC BRD4 ligand-1, a high-affinity ligand for the Bromodomain and Extra-Terminal (BET) family protein BRD4. This ligand serves as the target-binding component of the highly potent Proteolysis Targeting Chimera (PROTAC) GNE-987. By incorporating this ligand, GNE-987 effectively hijacks the cell's ubiquitin-proteasome system to induce the targeted degradation of BRD4, a key regulator of gene expression implicated in a variety of cancers. This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with the inhibition and degradation of BRD4 mediated by this ligand.

Core Concepts: PROTAC Technology and BRD4 Inhibition

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (in this case, BRD4), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the sustained depletion of the target protein at sub-stoichiometric concentrations.

BRD4 is a member of the BET family of proteins that act as epigenetic "readers" by recognizing acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes such as c-MYC.[1] Inhibition of BRD4 has emerged as a promising therapeutic strategy in oncology.

This compound: Properties and Performance

This compound is the warhead component of the VHL-recruiting PROTAC, GNE-987. The high affinity of this ligand for BRD4 is critical for the potent and efficient degradation of the target protein.

Quantitative Data Summary

The following tables summarize the quantitative data for the PROTAC GNE-987, which utilizes this compound.

| Parameter | Value | Cell Line / Assay Conditions | Reference |

| BRD4 Degradation (DC50) | 0.03 nM | EOL-1 (Acute Myeloid Leukemia) | [2][3][4][5] |

| BRD4 BD1 Binding (IC50) | 4.7 nM | Biochemical Assay | [3][4][5] |

| BRD4 BD2 Binding (IC50) | 4.4 nM | Biochemical Assay | [3][4][5] |

| Cell Viability (IC50) | 0.02 nM | EOL-1 (AML) | [3] |

| Cell Viability (IC50) | 0.03 nM | HL-60 (AML) | [3] |

| MYC Expression Inhibition (IC50) | 0.03 nM | Cellular Assay | [3] |

Mechanism of Action and Signaling Pathways

This compound, as part of a PROTAC, facilitates the degradation of BRD4, leading to the downregulation of its downstream targets. The following diagrams illustrate the general mechanism of PROTAC action and the central role of BRD4 in key oncogenic signaling pathways.

Caption: Workflow of PROTAC-mediated degradation of BRD4.

Caption: BRD4's role in regulating key oncogenic signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for characterizing BRD4-targeting PROTACs.

Western Blotting for BRD4 Degradation

Objective: To quantify the degradation of BRD4 protein in cells treated with a BRD4-targeting PROTAC.

Materials:

-

Cell line of interest (e.g., EOL-1, HepG2, T-ALL cell lines)[6][7]

-

BRD4-targeting PROTAC (e.g., GNE-987)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG-132) as a negative control

-

Primary antibodies: anti-BRD4, anti-GAPDH or anti-α-Tubulin (loading control)[6]

-

Secondary antibody (HRP-conjugated)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the BRD4 PROTAC or DMSO for the desired time (e.g., 8, 16, 24 hours).[6][8] For control experiments, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using software like ImageJ.

-

Normalize the BRD4 band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Cell Viability Assay (CCK-8 or CellTiter-Glo)

Objective: To assess the effect of BRD4 degradation on cell proliferation and viability.

Materials:

-

Cell line of interest

-

BRD4-targeting PROTAC

-

96-well plates

-

CCK-8 (Cell Counting Kit-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader

Procedure (CCK-8): [9]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.[9]

-

Treatment: Treat the cells with a serial dilution of the BRD4 PROTAC or DMSO for a specified period (e.g., 48 or 72 hours).

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.

-

Procedure (CellTiter-Glo®):

-

Cell Seeding and Treatment: Follow the same procedure as for the CCK-8 assay.

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Perform data analysis as described for the CCK-8 assay to determine the IC50 value.

Synthesis Overview

The synthesis of PROTACs, including those utilizing this compound, is a multi-step process. A general approach involves the synthesis of the BRD4 ligand, the E3 ligase ligand, and the linker, followed by their conjugation. For example, a common strategy for JQ1-based PROTACs involves modifying the JQ1 scaffold to introduce a reactive handle for linker attachment. Similarly, the E3 ligase ligand is functionalized. The final step is the coupling of these two components via the linker, often using click chemistry or amide bond formation.[10][11]

Conclusion

This compound is a critical component in the development of potent and selective BRD4-degrading PROTACs. Its high affinity for BRD4 enables the efficient recruitment of this target to an E3 ligase, leading to its effective degradation and the subsequent suppression of oncogenic signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and cancer drug discovery, facilitating the evaluation and development of novel therapeutics based on this promising approach.

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of BRD4-Targeting PROTACs

This whitepaper provides a comprehensive technical overview of the discovery and development of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the Bromodomain-containing protein 4 (BRD4). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers."[1][2] By recognizing acetylated lysine residues on histones, BRD4 plays a crucial role in regulating the transcription of key genes involved in cell cycle progression, survival, and proliferation, including the potent oncogene c-Myc.[3][4][5] Overexpression and dysfunction of BRD4 are strongly implicated in the progression of various cancers, making it a high-priority therapeutic target.[3][4]

While traditional small-molecule inhibitors like JQ1 can block the function of BRD4, their efficacy can be limited by their reversible binding and the potential for the protein to accumulate in the cell.[2][6][7] Proteolysis Targeting Chimeras (PROTACs) offer a superior strategy by hijacking the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to induce the selective degradation and removal of the target protein.[8][9][10]

A PROTAC is a heterobifunctional molecule composed of three key parts: a "warhead" ligand that binds to the target protein (e.g., BRD4), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[8][11][12] This structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the target's ubiquitination and subsequent destruction by the 26S proteasome.[8][9][10]

The term "PROTAC BRD4 ligand-1" often refers to a potent BET inhibitor molecule that serves as the warhead component for synthesizing BRD4-targeting PROTACs, such as GNE-987.[13][14] This guide will explore the development of PROTACs built upon such ligands.

Mechanism of Action and Signaling Pathways

The fundamental mechanism of a BRD4 PROTAC is to induce proximity between BRD4 and an E3 ligase, thereby triggering the UPS cascade for targeted degradation.[8][9] This catalytic process allows a single PROTAC molecule to mediate the destruction of multiple target protein molecules.[8][9][15]

By degrading BRD4, these PROTACs disrupt critical downstream signaling pathways that promote cancer cell survival and proliferation. BRD4 is known to regulate transcription at enhancers and promoters.[3] One such critical pathway involves Jagged1 (JAG1) and Notch1 signaling, which is essential for the migration and invasion of triple-negative breast cancer.[1][16] BRD4 directly regulates the expression of JAG1, and its degradation leads to the suppression of this pathway.[1][16]

Quantitative Data Presentation

The efficacy of BRD4 PROTACs is quantified by several key metrics: the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for anti-proliferative activity. The tables below summarize data for representative BRD4 PROTACs.

Table 1: In Vitro Degradation Activity of BRD4 PROTACs

| Compound | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| GNE-987 | BRD4 ligand-1 | - | EOL-1 | 0.03 | Not Reported | [14] |

| PROTAC 1 | OTX015 | Pomalidomide (CRBN) | Burkitt's Lymphoma | <1 | Not Reported | [17] |

| QCA570 | - | VHL | Bladder Cancer Cells | ~1 | Not Reported | [18] |

| Compound 21 | Dihydroquinazolinone | Pomalidomide (CRBN) | THP-1 | Not Reported | Not Reported | [2][6][7] |

| DP1 | JQ1 | E7820 (DCAF15) | SU-DHL-4 | 10,840 | 98 | [19] |

| PROTAC Degrader-36 | BRD4 ligand-1 | - | PANC-1 | 0.649 | 71 | [13] |

Table 2: Anti-proliferative and Inhibitory Activity of BRD4 PROTACs

| Compound | Cell Line | IC50 / GI50 (µM) | Target | IC50 (nM) | Reference |

| Compound 21 | THP-1 | 0.81 | BRD4 BD1 | 41.8 | [2][6][7] |

| PROTAC 4 | MV-4-11 | 0.0000083 | - | - | [17] |

| PROTAC 5 | BxPC3 | 0.165 | - | - | [17] |

| PROTAC Degrader-36 | PANC-1 | 0.103 | - | - | [13] |

Key Experimental Protocols

The development and validation of BRD4 PROTACs rely on a suite of standardized biochemical and cell-based assays.

Western Blotting for Protein Degradation

This is the primary method to quantify the degradation of a target protein.

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, HeLa, THP-1) at a suitable density and allow them to adhere overnight.[20][21] Treat cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[20]

-

Lysis and Protein Quantification: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to BRD4. Use an antibody for a housekeeping protein (e.g., α-Tubulin, GAPDH) as a loading control.[20] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ. Normalize BRD4 band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.[20]

Cell Viability and Proliferation Assays (e.g., CCK-8, SRB)

These assays measure the effect of BRD4 degradation on cancer cell growth.

-

Cell Seeding: Seed cancer cells in 96-well plates.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the BRD4 PROTAC for a set period (e.g., 48-72 hours).[18][22]

-

Assay Procedure (CCK-8 Example): Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.[18]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 or GI50 value.

Quantitative Reverse Transcriptase-PCR (qPCR)

qPCR is used to measure changes in the mRNA levels of BRD4 target genes, such as c-MYC.

-

RNA Extraction and cDNA Synthesis: Treat cells with the PROTAC as described above. Extract total RNA using a suitable kit (e.g., Trizol or column-based methods). Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.[18]

-

qPCR Reaction: Set up qPCR reactions using the cDNA, SYBR Green master mix, and primers specific for the target gene (c-MYC) and a housekeeping gene (GAPDH).[18]

-

Analysis: Perform the reaction in a qPCR instrument. Calculate the relative abundance of transcripts using the ΔΔCt method, normalizing to the housekeeping gene.[18] This confirms that the PROTAC's effect is due to protein degradation rather than transcriptional repression of BRD4 itself.[19]

Binding and Ternary Complex Formation Assays

These biophysical assays are crucial for understanding the molecular interactions underpinning PROTAC activity.

-

Fluorescence Polarization (FP): Used to determine binary binding affinities (PROTAC to BRD4; PROTAC to E3 ligase) and ternary complex formation. The assay measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.[23]

-

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of binding events, including affinity (Kd), enthalpy (ΔH), and stoichiometry. It directly measures the heat released or absorbed during binding.[23][24]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A sensitive method to quantify ternary complex formation in vitro. It measures energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on another when brought into proximity by the PROTAC.[25]

References

- 1. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 5. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 11. Untitled Document [arxiv.org]

- 12. escholarship.org [escholarship.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. portlandpress.com [portlandpress.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. enamine.net [enamine.net]

An In-depth Technical Guide to PROTAC BRD4 Ligand-1 and E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Traditional pharmacology has largely focused on occupancy-driven inhibition, where small molecules block the active sites of pathogenic proteins. While successful, this approach is limited to proteins with well-defined binding pockets and often requires high, continuous drug exposure. Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from this model. Instead of merely inhibiting a target protein, PROTACs eliminate it entirely from the cellular environment.[1][2]

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] This dual-binding capability allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase.[4] This induced proximity hijacks the cell's own ubiquitin-proteasome system (UPS), leading to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] Because the PROTAC itself is not degraded, it can act catalytically to induce the degradation of multiple POI molecules.[5]

One of the most promising targets for this technology is Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers" by recognizing acetylated lysine residues on histones. This recognition is crucial for the transcription of key oncogenes, most notably c-MYC.[4] Consequently, BRD4 has emerged as a major target in oncology. This guide provides a technical overview of prominent BRD4-targeting PROTACs, their mechanisms of E3 ligase recruitment, and the experimental protocols used to characterize their activity.

The Core Mechanism: Ternary Complex Formation

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the target protein (BRD4), the PROTAC molecule, and an E3 ligase.[6] The stability and conformation of this complex are critical determinants of the rate and extent of subsequent protein degradation. Two of the most commonly recruited E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).[7]

The formation of the ternary complex can be influenced by "cooperativity," a phenomenon where the binding of one protein to the PROTAC enhances the binding affinity of the second protein. This is quantified by the cooperativity factor (α), where a value greater than 1 indicates positive cooperativity, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities.[8] Structural studies have revealed that positive cooperativity often arises from favorable new protein-protein interactions between the target and the E3 ligase at the complex interface.[6][9]

Signaling Pathway for PROTAC-Mediated BRD4 Degradation

The process begins with the PROTAC entering the cell and simultaneously binding to BRD4 and an E3 ligase (e.g., VHL or CRBN). This forms the key ternary complex, which enables the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine residues on the surface of BRD4. Following poly-ubiquitination, the proteasome recognizes and degrades BRD4, while the PROTAC is released to repeat the cycle.

Key BRD4-Targeting PROTACs and E3 Ligase Recruitment

Several well-characterized PROTACs effectively degrade BRD4 by recruiting different E3 ligases.

-

MZ1 : A first-in-class BRD4 degrader that links the BET inhibitor JQ1 to a ligand for the VHL E3 ligase.[1][10] Structural studies of the VHL:MZ1:BRD4(BD2) ternary complex revealed significant positive cooperativity, driven by newly formed protein-protein interactions between VHL and BRD4.[6][11] MZ1 shows a preference for degrading BRD4 over other BET family members, BRD2 and BRD3.[1]

-

ARV-771 : A potent, pan-BET degrader that also recruits the VHL E3 ligase.[12][13] It demonstrates robust degradation of BRD2, BRD3, and BRD4, leading to profound anti-proliferative effects and apoptosis in models of castration-resistant prostate cancer.[12][14]

-

dBET1 : In contrast to MZ1 and ARV-771, dBET1 links JQ1 to a phthalimide-based ligand that recruits the Cereblon (CRBN) E3 ligase complex.[15] It is highly specific for degrading BET family proteins and shows potent in vivo efficacy in a human leukemia xenograft model.[15]

Quantitative Data Presentation

The efficacy of a PROTAC is defined by several key quantitative parameters, including binding affinities for its binary targets, the affinity and cooperativity of the ternary complex, and its cellular degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

Table 1: Binary and Ternary Complex Binding Affinities (Kd)

| PROTAC | Target Protein | Kd (nM) | E3 Ligase | Kd (nM) | Ternary Complex | Kd (nM) | Cooperativity (α) | Assay | Reference |

| MZ1 | BRD4BD2 | 15 | VCB | 66 | VCB:MZ1:BRD4BD2 | 4.4 | 15 | ITC | [1][9] |

| ARV-771 | BRD4(1) | 9.6 | VHL | N/A | VHL:ARV-771:BRD3BD2 | N/A | N/A | N/A | [12][16] |

| BRD4(2) | 7.6 | [12][16] |

VCB: VHL-ElonginC-ElonginB complex. N/A: Data not available in cited sources.

Table 2: Cellular Degradation Parameters

| PROTAC | Target Protein | DC₅₀ | Dₘₐₓ | Cell Line | Time (h) | Assay | Reference |

| ARV-771 | BRD2/3/4 | < 5 nM | > 95% | 22Rv1 | 18 | Western Blot | [16] |

| dBET1 | BRD4 | ~2.3e-8 M | > 90% | HepG2 | 8 | Western Blot | [17] |

| dBET6 * | BRD4 | < 1 nM | > 98% | 22Rv1 | 2 | Western Blot | [5] |

dBET6 is a closely related CRBN-recruiting PROTAC, often used as a reference compound.[18]

Detailed Experimental Protocols

Characterizing a novel PROTAC requires a suite of biophysical and cellular assays to measure binding, ternary complex formation, and protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful label-free technique to measure the real-time kinetics (association and dissociation rates) of binary and ternary complex formation.[19][20]

Objective: To determine the binding affinity (KD), kinetic rates (kₐ, kd), and cooperativity (α) of the PROTAC-induced ternary complex.

Methodology:

-

Immobilization: Covalently immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip to a low response unit (RU) level to avoid mass transport limitations.

-

Binary Binding Analysis:

-

Prepare a series of concentrations of the PROTAC in running buffer (e.g., HBS-EP+).

-

Inject the PROTAC solutions over the E3 ligase-functionalized surface and a reference flow cell.

-

Measure the association and dissociation phases.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the binary KD (PROTAC to E3).[19]

-

-

Ternary Complex Analysis:

-

Prepare a concentration series of the PROTAC pre-incubated with a near-saturating concentration of the target protein (e.g., BRD4 bromodomain).[19][21] The target protein concentration should be 20-50 times its binary KD to the PROTAC.[21]

-

Inject the PROTAC:Target solutions over the E3 ligase surface.

-

Measure the association and dissociation phases. The observed off-rate (koff) will reflect the stability of the entire ternary complex.[19]

-

Fit the data to determine the ternary KD.

-

-

Data Analysis:

-

Calculate the cooperativity factor: α = KDbinary / KDternary .[19]

-

An α > 1 indicates positive cooperativity.

-

HiBiT Assay for Cellular Protein Degradation

The HiBiT system is a sensitive, bioluminescent, antibody-free method for quantifying intracellular protein levels in real-time.[22][23] It relies on an 11-amino-acid tag (HiBiT) engineered onto the endogenous target protein using CRISPR/Cas9. This tag complements a larger, inactive luciferase fragment (LgBiT) to form a functional NanoLuc® luciferase, producing a luminescent signal proportional to the tagged protein's abundance.[24][25]

Objective: To quantitatively measure the degradation potency (DC₅₀), maximal degradation (Dₘₐₓ), and degradation kinetics of a PROTAC in living cells.

Methodology:

-

Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag sequence into the endogenous locus of the target gene (e.g., BRD4) in a suitable cell line (e.g., HEK293) that stably expresses LgBiT.

-

Assay Preparation:

-

Seed the engineered cells into 96- or 384-well plates and incubate overnight.[26]

-

Prepare a serial dilution of the PROTAC compound in assay medium.

-

-

Treatment: Add the PROTAC dilutions to the cells. Include a vehicle control (e.g., DMSO).

-

Lytic Endpoint Measurement (for DC₅₀/Dₘₐₓ):

-

Incubate cells with the PROTAC for a fixed period (e.g., 6 hours).[27]

-

Equilibrate the plate to room temperature.

-

Add Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT protein and luciferase substrate) to all wells.[22][27]

-

Shake the plate for 10 minutes to ensure cell lysis and signal development.[27]

-

Measure luminescence on a plate reader.

-

-

Kinetic Measurement (for degradation rate):

-

Place the plate in a luminometer equipped with environmental controls (37°C, 5% CO₂).

-

Add the PROTAC and immediately begin collecting kinetic luminescence measurements over time (e.g., every 5-10 minutes for several hours).[26]

-

-

Data Analysis:

-

Normalize the luminescence signal to the vehicle control.

-

Plot the normalized signal against the log of the PROTAC concentration to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (the plateau of the curve, representing maximal degradation).[22]

-

Kinetic data can be used to calculate the initial rate of degradation.

-

Western Blot for Protein Degradation Confirmation

Western blotting is a semi-quantitative, antibody-based method used to confirm the degradation of the target protein.

Objective: To visualize and semi-quantify the reduction in BRD4 protein levels following PROTAC treatment.

Methodology:

-

Cell Treatment: Seed cells (e.g., HepG2) in 12-well plates, allow them to adhere, and then treat with a range of PROTAC concentrations for a specified time (e.g., 8 hours).[17]

-

Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[28]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Incubate with a primary antibody for a loading control protein (e.g., α-Tubulin or GAPDH) to confirm equal loading across lanes.[17]

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[17] The band intensity for BRD4 is normalized to the loading control for semi-quantitative analysis.

Conclusion and Future Directions

PROTACs targeting BRD4 have demonstrated remarkable efficacy in preclinical models by leveraging specific E3 ligases like VHL and CRBN to induce targeted protein degradation. The formation of a stable and cooperative ternary complex is the pivotal event that dictates the efficiency of this process. A deep understanding of the biophysical principles governing ternary complex formation, combined with robust cellular assays to quantify degradation, is essential for the rational design and optimization of next-generation degraders.

Future research will likely focus on expanding the toolbox of available E3 ligases to overcome potential resistance mechanisms and tissue-specific expression limitations.[29][30] Furthermore, refining the linkerology to precisely control the conformation of the ternary complex will enable the development of PROTACs with enhanced selectivity and improved pharmacokinetic properties, paving the way for their broader application in treating cancer and other diseases.

References

- 1. opnme.com [opnme.com]

- 2. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. cytivalifesciences.com.cn [cytivalifesciences.com.cn]

- 22. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 23. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. HiBiT Protein Tagging Technology [promega.com]

- 25. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

- 27. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation | Semantic Scholar [semanticscholar.org]

- 30. Scholars@Duke publication: Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation. [scholars.duke.edu]

In Vitro Biological Activity of PROTAC BRD4 Ligand-1 (GNE-987): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of the potent Proteolysis Targeting Chimera (PROTAC), GNE-987. This molecule incorporates "PROTAC BRD4 ligand-1," a potent binder of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4. GNE-987 links this ligand to a binder for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to induce the degradation of BRD4.

Quantitative Biological Activity

The in vitro efficacy of GNE-987 has been characterized through various assays, including binding affinity, protein degradation, and cell viability. The following tables summarize the key quantitative data.

Binding Affinity

GNE-987 demonstrates high-affinity binding to the two bromodomains of BRD4, BD1 and BD2. This strong binding is a prerequisite for its potent degradation activity.

| Target | Assay Type | IC50 (nM) | Reference |

| BRD4 BD1 | Biochemical Assay | 4.7 | [1][2] |

| BRD4 BD2 | Biochemical Assay | 4.4 | [1][2] |

| BRD4 BD1 (S-epimer) | Biochemical Assay | 4 | [3] |

| BRD4 BD2 (S-epimer) | Biochemical Assay | 3.9 | [3] |

BRD4 Degradation

As a PROTAC, the primary mechanism of action for GNE-987 is the induced degradation of its target protein, BRD4. Its high potency is reflected in the low nanomolar concentrations required to achieve 50% degradation (DC50).

| Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Reference |

| EOL-1 (AML) | Western Blot | 0.03 | Not Reported | [1][2][4][5][6][7] |

Cellular Viability

The degradation of BRD4 by GNE-987 leads to potent anti-proliferative effects in various cancer cell lines, as demonstrated by the low IC50 values in cell viability assays.

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |

| EOL-1 | Acute Myeloid Leukemia | Cell Viability Assay | 0.02 | [1][2] |

| HL-60 | Acute Myeloid Leukemia | Cell Viability Assay | 0.03 | [1][2] |

| NB4 | Acute Myeloid Leukemia | CCK-8 Assay | Low nmol range | [8] |

| Kasumi-1 | Acute Myeloid Leukemia | CCK-8 Assay | Low nmol range | [8] |

| MV4-11 | Acute Myeloid Leukemia | CCK-8 Assay | Low nmol range | [8] |

| U87 | Glioblastoma | Cell Viability Assay | ~10-20 (3 days) | [9] |

| LN229 | Glioblastoma | Cell Viability Assay | ~10-20 (3 days) | [9] |

| U251 | Glioblastoma | Cell Viability Assay | ~20-40 (3 days) | [9] |

| A172 | Glioblastoma | Cell Viability Assay | ~40-60 (3 days) | [9] |

| U2OS | Osteosarcoma | CCK-8 Assay | ~2-10 | [10] |

| HOS | Osteosarcoma | CCK-8 Assay | ~2-10 | [10] |

| MG-63 | Osteosarcoma | CCK-8 Assay | ~2-10 | [10] |

| 143B | Osteosarcoma | CCK-8 Assay | ~2-10 | [10] |

Signaling Pathways

The degradation of BRD4 by GNE-987 disrupts key oncogenic signaling pathways. BRD4 is a critical reader of acetylated histones and a transcriptional coactivator that regulates the expression of several important genes, including the proto-oncogene MYC. By inducing the degradation of BRD4, GNE-987 effectively downregulates the expression of MYC and other super-enhancer-regulated genes, such as LYL1, leading to cell cycle arrest and apoptosis in cancer cells.[8][11]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

BRD4 Degradation Assay (Western Blot)

This protocol is used to quantify the extent of BRD4 protein degradation following treatment with a PROTAC.

Protocol Details:

-

Cell Culture: Cancer cell lines (e.g., HepG2, MDA-MB-231) are seeded in 12-well plates and allowed to adhere overnight.[12]

-

PROTAC Treatment: Cells are treated with a dose-response of the PROTAC (e.g., GNE-987) for a specified duration (e.g., 8 hours).[12][13]

-

Cell Lysis: After treatment, cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD4. A primary antibody for a loading control protein (e.g., α-Tubulin or GAPDH) is also used to ensure equal protein loading. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imager. The band intensities are quantified, and the BRD4 signal is normalized to the loading control. The percentage of remaining BRD4 protein relative to the vehicle control is calculated to determine the DC50 and Dmax values.[12]

Cell Viability Assay (CCK-8)

This colorimetric assay is used to assess the effect of a PROTAC on cell proliferation and viability.

Protocol Details:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells per well) and allowed to attach for 24 hours.[14][15]

-

Compound Treatment: The cells are then treated with various concentrations of the PROTAC for a specified duration (e.g., 72 hours).[15]

-

CCK-8 Reagent Addition: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[14][16][17]

-

Incubation: The plate is incubated for 1-4 hours at 37°C to allow for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.[14][16][17]

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability relative to the vehicle-treated control is calculated, and the IC50 value is determined using a dose-response curve fitting software.

Binding Affinity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding affinity of PROTACs to their target proteins and to study the formation of the ternary complex.

Protocol Details:

-

Assay Principle: This homogeneous assay measures the proximity of two molecules. For binary binding, a terbium (Tb)-labeled BRD4 protein and a fluorescently labeled ligand are used. For ternary complex formation, a Tb-labeled BRD4 and an Alexa Fluor 488 (AF488)-labeled E3 ligase are used. When the PROTAC brings the two proteins together, FRET occurs from the Tb donor to the AF488 acceptor.

-

Reagent Preparation: All reagents, including the tagged proteins (e.g., GST-BRD4, His-VHL), labeled antibodies (e.g., Tb-anti-GST, AF488-anti-His), and the PROTAC, are diluted in an optimized TR-FRET assay buffer.[18][19]

-

Assay Procedure: The assay components are added to a low-volume 384-well plate. For competitive binding assays, a constant concentration of a fluorescent ligand is used, and the ability of the PROTAC to displace it is measured. For ternary complex formation, the proteins and labeled antibodies are mixed with a serial dilution of the PROTAC.

-

Incubation: The plate is incubated at room temperature for a period of time (e.g., 2 hours) to allow the binding events to reach equilibrium.[20]

-

Fluorescence Reading: The fluorescence is read on a TR-FRET-capable microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. For binding assays, the IC50 value is determined by plotting the TR-FRET ratio against the PROTAC concentration. For ternary complex formation, the EC50 (the concentration of PROTAC that gives half-maximal complex formation) is determined.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GNE-987 | PROTAC BRD4 Degrader | DC Chemicals [dcchemicals.com]

- 5. GNE-987 - MedChem Express [bioscience.co.uk]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. reactionbiology.com [reactionbiology.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. apexbt.com [apexbt.com]

- 15. ijbs.com [ijbs.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. resources.amsbio.com [resources.amsbio.com]

An In-Depth Technical Guide to PROTAC BRD4 Ligand-1 for Inducing BRD4 Degradation

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of utilizing PROTAC (Proteolysis Targeting Chimera) technology to induce the degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a critical epigenetic reader and transcriptional regulator, making it a high-value target in oncology and other therapeutic areas.[1][2][3] This document details the mechanism of action, presents key quantitative data for prominent BRD4 degraders, outlines essential experimental protocols, and visualizes the underlying biological and experimental workflows.

Introduction: From Inhibition to Degradation

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are central to regulating the expression of key oncogenes, including c-MYC.[1][2] Traditional therapeutic strategies have focused on developing small-molecule inhibitors, such as JQ1 and OTX015, that competitively block the acetyl-lysine binding pockets (bromodomains) of BRD4, thereby displacing it from chromatin and suppressing transcription.

PROTAC technology offers a paradigm shift from occupancy-driven inhibition to event-driven degradation. PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[4][5] By bringing the target protein into proximity with an E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for destruction by the cell's native protein disposal system, the proteasome.[4][6] This approach can offer advantages over traditional inhibition, including greater potency, prolonged duration of action, and the potential to address previously "undruggable" targets.

The term "PROTAC BRD4 ligand-1" generally refers to the "warhead" component of the PROTAC molecule that specifically binds to the BRD4 protein.[7][8][9][10] This ligand is often derived from established BRD4 inhibitors.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core mechanism of a BRD4-targeting PROTAC is the formation of a productive ternary complex between BRD4, the PROTAC molecule, and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[11][12][13]

The process unfolds in several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to BRD4 (via the BRD4 ligand) and an E3 ligase (e.g., VHL or CRBN). This forms a transient BRD4-PROTAC-E3 ligase ternary complex. The stability and conformation of this complex are critical for degradation efficiency.[11][12]

-

Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to surface-exposed lysine residues on the BRD4 protein.

-

Proteasomal Degradation: The poly-ubiquitinated BRD4 is now recognized by the 26S proteasome. The proteasome unfolds and degrades the BRD4 protein into small peptides, while the PROTAC molecule is released and can catalyze further rounds of degradation.

-

Downstream Effects: The depletion of BRD4 protein leads to the downregulation of its target genes, most notably c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[14][15][16][17]

Prominent Examples of BRD4 PROTACs

Several well-characterized PROTACs exemplify this technology, primarily using JQ1 or OTX015 derivatives as the BRD4 ligand.

-

MZ1: Utilizes a JQ1 derivative to bind BRD4 and a VHL ligand to recruit the VHL E3 ligase.[11][12] It has been instrumental in the structural elucidation of a PROTAC-induced ternary complex.[11][12]

-

dBET1: Also uses a JQ1 derivative but is conjugated to a phthalimide moiety (thalidomide analog) to recruit the CRBN E3 ligase.[14][18]

-

ARV-825: Employs an OTX015 derivative as the BRD4 ligand and, like dBET1, recruits the CRBN E3 ligase.[6][17][19][20]

Quantitative Data Summary

The efficacy of BRD4 PROTACs is quantified through various biophysical and cellular assays. The tables below summarize key data for representative molecules.

Table 1: Binding Affinities of BRD4 PROTACs and Their Components

| Compound | Target | Ligand Component | Binding Affinity (Kd or IC50) | Citation(s) |

|---|---|---|---|---|

| MZ1 | BRD4 (BD1) | JQ1-based | Kd: 39 nM | [21] |

| BRD4 (BD2) | JQ1-based | Kd: 15 nM | [21] | |

| ARV-825 | BRD4 (BD1) | OTX015-based | Kd: 90 nM | [19] |

| BRD4 (BD2) | OTX015-based | Kd: 28 nM | [19] | |

| Cereblon (CRBN) | Pomalidomide-based | Kd: ~3 µM | [19] | |

| dBET1 | BRD4 | JQ1-based | IC50: 20 nM | [14] |

| PROTAC 21 | BRD4 (BD1) | Dihydroquinazolinone-based | IC50: 41.8 nM |[22] |

Table 2: Degradation Potency of BRD4 PROTACs in Cellular Assays

| Compound | Cell Line | DC50 (Degradation) | Dmax (Max. Degradation) | Time Point | Citation(s) |

|---|---|---|---|---|---|

| ARV-825 | Burkitt's Lymphoma | <1 nM | >95% | 18 h | [17] |

| dBET1 | MV4;11 | EC50: 430 nM | Not Specified | 18 h | [18] |

| dBET6 | HepG2 | IC50: 23.32 nM | Not Specified | 8 h | [23] |

| PROTAC 1 | Burkitt's Lymphoma | <1 nM | Not Specified | Not Specified | [4] |

| PROTAC 36 | PANC-1 | 0.649 nM | 71% | Not Specified |[7][10] |

Table 3: Anti-Proliferative Activity of BRD4 PROTACs

| Compound | Cell Line | IC50 / GI50 (Viability) | Time Point | Citation(s) |

|---|---|---|---|---|

| ARV-825 | MGC803 (Gastric Cancer) | ~10 nM | 72 h | [20] |

| HGC27 (Gastric Cancer) | ~10 nM | 72 h | [20] | |

| dBET1 | MV4;11 (AML) | IC50: 0.14 µM | 24 h | [14][15] |

| PROTAC 21 | THP-1 (Monocytic Leukemia) | IC50: 0.81 µM | 24 h | [16][22] |

| PROTAC 36 | PANC-1 (Pancreatic Cancer) | GI50: 0.103 µM | Not Specified |[7][10] |

Disruption of BRD4-Mediated Signaling Pathways

BRD4 acts as a transcriptional coactivator for a multitude of genes critical for cancer cell proliferation and survival. Its degradation profoundly impacts these signaling networks.

-

c-MYC Regulation: The most well-documented consequence of BRD4 degradation is the potent suppression of the c-MYC oncogene.[2][14] BRD4 is required to maintain high levels of c-MYC transcription, and its removal leads to rapid downregulation of MYC protein, cell cycle arrest, and apoptosis.

-

NF-κB Signaling: BRD4 plays a role in the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.[1][3]

-

Jagged1/Notch1 Pathway: In triple-negative breast cancer, BRD4 has been shown to regulate the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor.[24][25] Degrading BRD4 can therefore impede this signaling axis, which is critical for cancer cell migration and invasion.[24][25]

Key Experimental Protocols

Validating the activity and mechanism of a BRD4 PROTAC requires a series of well-defined experiments.

Western Blotting for BRD4 Degradation

This is the primary assay to directly measure the extent and kinetics of target protein degradation.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., HepG2, MOLT4, MDA-MB-231) in 12-well or 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the BRD4 PROTAC (e.g., 1 nM to 10 µM) or a time-course at a fixed concentration.[23][26][27] Include a vehicle control (DMSO).

-

Cell Lysis: After the incubation period, wash the cells with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., RIPA or urea lysis buffer) containing protease and phosphatase inhibitors.[26]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto a polyacrylamide gel (e.g., NuPAGE 3–8% Tris-acetate).[26] Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26]

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.[26]

-

Also, probe for a loading control protein (e.g., α-Tubulin, GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with a species-appropriate HRP- or fluorescently-conjugated secondary antibody for 1 hour at room temperature.[26]

-

-

Detection and Analysis: Detect the signal using an imaging system (e.g., LI-COR Odyssey or chemiluminescence).[26] Quantify the band intensities using software like ImageJ or Image Studio.[23] Normalize the BRD4 signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control.

Cell Viability Assay

This assay measures the functional consequence of BRD4 degradation on cell proliferation and survival.

Methodology (using CellTiter-Glo® as an example):

-

Cell Seeding: Seed cancer cells (e.g., MV4;11, 22Rv1) in opaque-walled 96-well plates at a predetermined density and incubate overnight.[28]

-

Compound Treatment: Treat the cells with a serial dilution of the BRD4 PROTAC. Include vehicle controls and a positive control if available.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[28]

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium.[29]

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.

-

Data Analysis: Plot the luminescence values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 or GI50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to provide evidence of the PROTAC-induced interaction between BRD4 and the recruited E3 ligase in cells.[30][31]

Methodology:

-

Cell Culture and Treatment: Grow a larger quantity of cells (e.g., in 10 cm or 15 cm dishes). Treat the cells with the PROTAC, a vehicle control, and negative controls (e.g., BRD4 ligand alone, E3 ligase ligand alone) for a short duration (e.g., 1-4 hours).

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a tag if using an overexpressed system.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting. Probe the membrane with an antibody against BRD4. A band for BRD4 in the lane corresponding to the PROTAC-treated sample (and absent in controls) indicates the formation of the ternary complex.

Conclusion

PROTACs that direct the degradation of BRD4 represent a powerful and promising therapeutic strategy, particularly in oncology. By leveraging the cell's own ubiquitin-proteasome system, these molecules can achieve potent and sustained elimination of BRD4, leading to more profound and durable suppression of oncogenic signaling pathways compared to traditional inhibitors. The successful development of BRD4 degraders relies on a deep understanding of their mechanism, careful quantitative characterization of their binding and degradation profiles, and rigorous validation of their effects on cellular signaling and viability using the experimental approaches detailed in this guide.

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 3. researchgate.net [researchgate.net]

- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - CD Bioparticles [cd-bioparticles.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. axonmedchem.com [axonmedchem.com]

- 18. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]

- 21. selleckchem.com [selleckchem.com]

- 22. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. reactionbiology.com [reactionbiology.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell Viability Assays Using PROTAC BRD4 Ligand-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation (E3 ligase:PROTAC:POI) leads to the ubiquitination and subsequent degradation of the target protein.[2]

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic readers.[4] BRD4 plays a crucial role in regulating the transcription of key oncogenes, such as c-Myc, by binding to acetylated histones at enhancers and promoters.[5][6] Its overexpression is associated with various cancers, making it a prime therapeutic target.[7][8] PROTACs designed to target BRD4, such as MZ1, ARV-825, and QCA570, offer a powerful alternative to traditional inhibition by eliminating the protein entirely, which can lead to a more profound and sustained biological response.[8][9][10]

This document provides detailed protocols for assessing cell viability in response to treatment with a BRD4-targeting PROTAC, along with representative data and pathway diagrams.

Signaling Pathway and Mechanism of Action

BRD4 degradation via a PROTAC disrupts its function as a transcriptional coactivator. This leads to the downregulation of oncogenic gene expression programs, ultimately resulting in cell cycle arrest and apoptosis.

Caption: Mechanism of BRD4 degradation by a PROTAC leading to reduced oncogene expression.

Experimental Workflow

The general workflow for assessing cell viability after treatment with a PROTAC involves cell culture, compound treatment, incubation, addition of a viability reagent, and signal detection.

Caption: General experimental workflow for a cell viability assay using a PROTAC.

Experimental Protocols

Two common methods for assessing cell viability are the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for quantification.[11][12][13]

Materials:

-

96-well flat-bottom tissue culture plates

-

PROTAC BRD4 Ligand-1 stock solution (e.g., in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS), store protected from light at -20°C[11]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well for adherent cells) in 100 µL of culture medium.[9][10] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the PROTAC. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[10]

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and mix gently.[12]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11][12]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Data Acquisition: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[11]

-

Analysis: Subtract the background absorbance from a blank well (medium, MTT, and solvent only). Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent "glow-type" signal proportional to the amount of ATP present.[14][15]

Materials:

-

Opaque-walled 96-well plates (to prevent well-to-well crosstalk)

-

This compound stock solution

-

Complete cell culture medium

-

CellTiter-Glo® Reagent (Promega)

-

Multi-channel pipette

-

Luminometer plate reader

Procedure:

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Transfer the buffer to the lyophilized CellTiter-Glo® Substrate bottle to reconstitute the reagent. Mix gently by inverting until the substrate is fully dissolved.[14][16]

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium. Include control wells with medium only for background measurement.[14] Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Add the desired concentrations of the this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[14]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16] Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal inhibitory concentration (IC₅₀) for cell viability and its half-maximal degradation concentration (DC₅₀) for the target protein. Below is a summary of reported data for various BRD4-targeting PROTACs in different cancer cell lines.

| PROTAC Name | Cell Line | Cancer Type | Assay Type | IC₅₀ / GI₅₀ (nM) | DC₅₀ (nM) | Reference |

| QCA570 | 5637 | Bladder Cancer | CCK-8 | 2.6 | ~1 | [9] |

| J82 | Bladder Cancer | CCK-8 | 10.8 | ~1 | [9] | |

| MZ1 | Kasumi-1 | Acute Myeloid Leukemia | CCK-8 | 74 | - | [8] |

| MV4-11 | Acute Myeloid Leukemia | CCK-8 | 110 | - | [8] | |

| ARV-825 | Jurkat | T-cell ALL | CCK-8 | 3.5 | - | [10] |

| Molt4 | T-cell ALL | CCK-8 | 1.1 | - | [10] | |

| GNE-987 | EOL-1 | Acute Myeloid Leukemia | - | - | 0.03 | [17][18] |

| PROTAC 4 | MV-4-11 | Acute Myeloid Leukemia | - | 0.0083 | - | [1] |

| A1874 | - | p53 Wild-Type Cancers | - | - | 32 | [18][19] |

| 6b | HCC1937 | Basal-like Breast Cancer | SRB | ~200 | - | [20] |

| HCC1806 | Basal-like Breast Cancer | SRB | ~200 | - | [20] |

References

- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 6. BRD4 and Cancer: going beyond transcriptional regulation | Semantic Scholar [semanticscholar.org]

- 7. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. ch.promega.com [ch.promega.com]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 16. OUH - Protocols [ous-research.no]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring BRD4 Protein Degradation with a Cycloheximide Chase Assay using PROTAC BRD4 Ligand-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. This is achieved through their bifunctional nature, where one end binds to the protein of interest and the other recruits an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] PROTAC BRD4 ligand-1 is a key component of PROTACs designed to target the bromodomain and extra-terminal domain (BET) protein BRD4, a critical regulator of oncogenes such as c-Myc.[4][5][6]

The cycloheximide chase assay is a classic technique used to determine the half-life of a protein.[7][8] By inhibiting new protein synthesis with cycloheximide, the rate of degradation of the existing protein pool can be monitored over time.[9][10] This application note provides a detailed protocol for performing a cycloheximide chase assay to quantify the degradation rate of BRD4 in the presence of a PROTAC incorporating this compound. This allows for the precise evaluation of the PROTAC's efficacy in inducing target protein degradation.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

PROTACs containing BRD4 ligand-1 facilitate the degradation of BRD4 by hijacking the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with BRD4 and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[6][11] This proximity induces the E3 ligase to transfer ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome.

Caption: PROTAC-mediated degradation of BRD4 protein.

Experimental Protocols

This protocol is designed for mammalian cell lines susceptible to BRD4 degradation by PROTACs, such as various cancer cell lines including leukemia, breast cancer, and bladder cancer cell lines.[12][13][14]

Materials

-

Cell Line: Human leukemia cell line MV4-11 (or other suitable cell line with detectable BRD4 expression)

-

PROTAC: PROTAC containing BRD4 ligand-1 (e.g., dBET1 or a similar molecule)

-

Cycloheximide (CHX): Stock solution (e.g., 100 mg/mL in DMSO)

-

Cell Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary Antibodies: Rabbit anti-BRD4, Mouse anti-β-actin (or other loading control)

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent Substrate

-

Western Blot Imaging System

Experimental Workflow

Caption: Workflow of the cycloheximide chase assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Seed MV4-11 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

PROTAC Pre-treatment:

-

Treat the cells with the PROTAC containing BRD4 ligand-1 at a predetermined optimal concentration (e.g., 100 nM). It is recommended to perform a dose-response experiment beforehand to determine the optimal concentration for BRD4 degradation.[15]

-

Include a vehicle control (e.g., DMSO).

-

Incubate for a sufficient time to induce BRD4 degradation (e.g., 4 hours). This time should be optimized based on the specific PROTAC used.[6]

-

-

Cycloheximide Treatment:

-

After PROTAC pre-treatment, add cycloheximide to all wells to a final concentration of 100 µg/mL to inhibit new protein synthesis. The optimal concentration of cycloheximide may vary between cell lines and should be determined empirically.[4]

-

The time of cycloheximide addition is considered time zero (t=0).

-

-

Cell Lysis at Time Points:

-

Harvest cells at different time points after cycloheximide addition (e.g., 0, 2, 4, 6, and 8 hours).[7]

-

For each time point, wash the cells once with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., β-actin) overnight at 4°C.

-